molecular formula C19H17NO B3031972 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol CAS No. 897035-09-5

2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol

Cat. No. B3031972
CAS RN: 897035-09-5
M. Wt: 275.3 g/mol
InChI Key: HDAWKBGPOULHDO-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroisoquinoline (THIQ) is a secondary amine with the chemical formula C9H11N . The THIQ nucleus containing alkaloids is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .


Synthesis Analysis

A new efficient DEAD-promoted oxidative Ugi/Wittig reaction for the preparation of 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)oxazoles has been developed . The one-pot reactions of odorless isocyano (triphenylphosphoranylidene)acetates, carboxylic acids, and N-aryl-1,2,3,4-tetrahydroisoquinolines produced polysubstituted 2-(1,2,3,4-tetrahydroisoquinolin-1-yl)oxazoles directly in good yields in the presence of DEAD oxidant .


Molecular Structure Analysis

The molecular formula of 1,2,3,4-Tetrahydroisoquinoline is C9H11N .


Chemical Reactions Analysis

The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .

Scientific Research Applications

Future Directions

Due to the diverse biological activities of THIQ based natural and synthetic compounds against various infective pathogens and neurodegenerative disorders, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .

properties

IUPAC Name

2-(1,2,3,4-tetrahydroisoquinolin-1-yl)naphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO/c21-19-16-8-4-2-5-13(16)9-10-17(19)18-15-7-3-1-6-14(15)11-12-20-18/h1-10,18,20-21H,11-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDAWKBGPOULHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=C(C4=CC=CC=C4C=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60470063
Record name 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol

CAS RN

897035-09-5
Record name 2-(1,2,3,4-Tetrahydroisoquinolin-1-yl)-1-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60470063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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